molecular formula C21H38N2O5S B12410969 N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)

Cat. No.: B12410969
M. Wt: 433.6 g/mol
InChI Key: ONFHBFMBJFROJS-QVMWVPAKSA-N
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Description

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is a compound that is often used in scientific research due to its unique properties. It is a metabolite of S-(2-Carboxypropyl)glutathione and is typically found in a solid state . This compound is particularly interesting because it contains deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves several steps. One common method includes the acetylation of S-(2-carboxypropyl)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as crystallization and recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in detoxification processes, such as glutathione S-transferases. The deuterium atoms in the compound can also provide insights into reaction mechanisms and metabolic pathways by serving as tracers in isotopic labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H38N2O5S

Molecular Weight

433.6 g/mol

IUPAC Name

3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1/i;2D3

InChI Key

ONFHBFMBJFROJS-QVMWVPAKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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